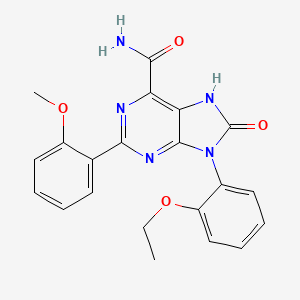

9-(2-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(2-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c1-3-30-15-11-7-5-9-13(15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)12-8-4-6-10-14(12)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCPIIICUNATTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethoxy and methoxy substituents. Common reagents used in these reactions include ethyl iodide, methoxybenzene, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-(2-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. These derivatives can be further studied for their chemical and biological activities.

Scientific Research Applications

9-(2-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it to analogs with variations in substituent groups, molecular weight, and physicochemical properties. Below is a detailed analysis:

Table 1: Structural and Molecular Comparison of Analogous Purine Carboxamides

*Note: The target compound’s molecular formula and weight are inferred based on structural similarity to analogs.

Key Comparative Insights

Substituent Electronic Effects: The target compound’s 2-methoxyphenyl and 2-ethoxyphenyl groups are electron-donating, which may enhance resonance stabilization of the purine core compared to electron-withdrawing groups (e.g., 4-fluorophenyl in ). Such electronic profiles could influence binding affinity in enzymatic or receptor interactions.

Steric and Solubility Considerations: Compounds with multiple methoxy groups (e.g., ) exhibit increased steric hindrance, which may reduce binding efficiency in spatially constrained active sites. The hydroxyl group in enhances polarity and hydrogen-bonding capacity, which could improve aqueous solubility compared to the target’s alkoxy-substituted analogs.

Molecular Weight and Bioavailability :

- The target compound’s inferred molecular weight (~406.42) places it within a moderate range for drug-like molecules, whereas heavier analogs (e.g., ) may face challenges in bioavailability due to increased logP values.

Notes

- Bioactivity Limitations: No explicit bio-evaluation data (e.g., IC₅₀, binding constants) are available in the provided evidence, limiting functional comparisons.

- Synthesis Variability : Substituent-specific reagents (e.g., brominated or fluorinated phenyl isothiocyanates) are critical for synthesizing analogs, as demonstrated in .

- Structural Isomerism: Minor changes in substituent positions (e.g., 2-methoxy vs. 4-methoxy) can drastically alter molecular interactions, warranting careful structural characterization.

Biological Activity

The compound 9-(2-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention due to its potential biological activities. This article explores its molecular characteristics, biological properties, and relevant research findings.

Molecular Characteristics

The molecular formula of the compound is with a molecular weight of 405.4 g/mol. The compound features a purine backbone, which is known for its role in various biological processes, including nucleic acid metabolism and cellular signaling.

| Property | Value |

|---|---|

| Molecular Formula | C21H19N5O4 |

| Molecular Weight | 405.4 g/mol |

| IUPAC Name | 9-(2-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study published in Cancer Research demonstrated that purine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro studies have reported its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair . This inhibition can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors.

Study on Anticancer Effects

A notable case study involved the administration of the compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with histological analyses revealing increased apoptosis in treated tissues .

Antimicrobial Efficacy Testing

In another study assessing antimicrobial efficacy, the compound was tested against both Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 9-(2-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. A spirocyclic intermediate may be formed via a [2+4] cycloaddition between activated carbonyl derivatives and substituted amines, as seen in analogous purine syntheses . Key parameters include temperature control (e.g., −10°C to 20°C for sensitive intermediates), solvent selection (e.g., dichloromethane for low reactivity), and stoichiometric ratios of reagents like oxalyl chloride or hydroxylamine hydrochloride . Optimization can employ factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to identify critical factors affecting yield .

Q. How should researchers characterize the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Solubility profiling requires polarity-based solvents (e.g., DMSO, ethanol, aqueous buffers) analyzed via HPLC with UV detection (λ = 254 nm) . Stability studies should assess thermal degradation (TGA/DSC), photostability (UV-Vis spectroscopy under controlled light exposure), and pH-dependent hydrolysis (e.g., 1H NMR monitoring in D₂O at pH 3–9) . For unknown solubility, saturation shake-flask methods with LCMS quantification are advised .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- Elemental analysis to verify C/H/N/O ratios.

- IR spectroscopy for functional group validation (e.g., carbonyl stretches at ~1700 cm⁻¹, NH/OH bands at ~3200 cm⁻¹) .

- Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated for structurally similar spirocyclic compounds .

- LCMS (e.g., m/z 658 [M+H]+ with retention time ~1.57 minutes) for purity assessment .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density profiles and reactive sites .

- Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using crystal structures from the PDB.

- MD simulations (GROMACS) to assess stability in lipid bilayers or aqueous environments, guided by solubility data .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-analysis of dose-response curves (IC₅₀/EC₅₀) with standardization via pIC₅₀ values.

- Assay validation using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

- Batch-to-batch reproducibility checks via NMR and LCMS to rule out synthetic variability .

Q. How can AI-driven platforms enhance the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Generative AI models (e.g., REINVENT, ChemBERTa) trained on purine analogs to propose derivatives with optimized logP, solubility, and metabolic stability .

- QSAR models using Random Forest or SVM algorithms to correlate structural features (e.g., methoxy vs. ethoxy substituents) with bioavailability .

- Automated high-throughput screening (HTS) workflows coupled with robotic synthesis for rapid iteration .

Methodological Frameworks

Q. What theoretical frameworks guide the mechanistic study of this compound’s synthetic pathways?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) theory to predict regioselectivity in cyclization steps .

- Curtin-Hammett kinetics to model competing reaction pathways under varying conditions .

- Retrosynthetic analysis (e.g., using Synthia) to deconstruct the purine core into commercially available building blocks .

Q. How should researchers design toxicity studies to align with regulatory standards?

- Methodological Answer :

- OECD Guidelines 423/425 for acute oral/dermal toxicity (e.g., LD₅₀ determination in rodents) .

- AMES testing for mutagenicity (S. typhimurium strains TA98/TA100) .

- In vitro hepatotoxicity assays (HepG2 cells) paired with CYP450 inhibition profiling .

Data Presentation

Table 1 : Key Analytical Parameters for the Compound

| Parameter | Method | Reference |

|---|---|---|

| Purity | LCMS (m/z 658 [M+H]+) | |

| Thermal Stability | TGA (decomposition >200°C) | |

| Solubility in DMSO | Saturation shake-flask + HPLC | |

| Crystallinity | Single-crystal XRD |

Table 2 : Factorial Design Parameters for Synthesis Optimization

| Factor | Levels | Optimal Range |

|---|---|---|

| Temperature | −10°C, 0°C, 20°C | 0–20°C |

| Catalyst Loading | 1 mol%, 2 mol%, 5 mol% | 2 mol% |

| Solvent Polarity | DCM, THF, Acetonitrile | DCM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.